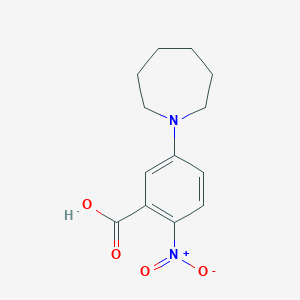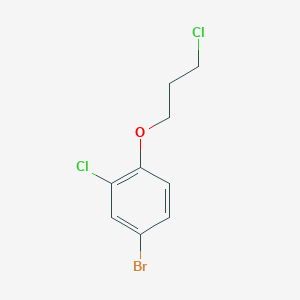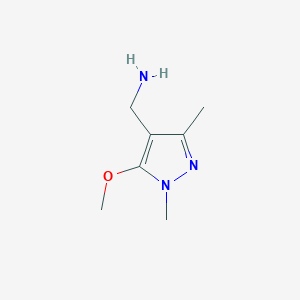
5-(Azepan-1-yl)-2-nitrobenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azepane derivatives has been explored in various studies. For instance, the synthesis of related isoxazole-annulated heterocycles involves the reaction of benzylamine with acetates of Baylis-Hillman adducts. These methods provide insights into potential synthetic routes that could be adapted for the synthesis of "5-(Azepan-1-yl)-2-nitrobenzoic acid".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized in various studies. For example, benzazepine derivatives have been analyzed, revealing hydrogen-bonded assemblies in different dimensions. Such structural analyses are crucial for understanding the conformation and potential intermolecular interactions of the target compound.
Chemical Reactions Analysis
The reactivity of azepane rings can be inferred from related studies. Azepane derivatives, such as 1H-azepine-4-amino-4-carboxylic acid, have been synthesized and incorporated into peptides, indicating the potential for these structures to participate in peptide synthesis.
Physical And Chemical Properties Analysis
While specific physical and chemical properties of “5-(Azepan-1-yl)-2-nitrobenzoic acid” are not directly reported, related compounds provide some context . The solubility, melting points, and stability of azepane derivatives can vary widely depending on the substituents and the overall molecular structure .
Applications De Recherche Scientifique
Synthetic Methodologies and Compound Development
A significant area of research involving 5-(Azepan-1-yl)-2-nitrobenzoic acid relates to its synthesis and the development of related compounds. Studies have demonstrated innovative synthetic routes to create derivatives and analogs, highlighting the versatility of this compound as a precursor in organic synthesis.
- Bhatt and Patel (2005) described the synthesis of 5H-dibenzo[b,f]azepine derivatives from 5H-dibenzo(b,f)azepine by phosgenation, showcasing a method to create complex molecules that could have applications in materials science or pharmaceutical research (Bhatt & Patel, 2005).
- Kowalewska and Kwiecień (2008) explored the cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids to form 2-alkyl-7-methoxy-5-nitrobenzo[b]furans, indicating potential for the development of novel organic compounds with unique properties (Kowalewska & Kwiecień, 2008).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of 5-(Azepan-1-yl)-2-nitrobenzoic acid derivatives provides insights into their chemical properties, aiding in the identification of potential applications.
- Shankar et al. (2014) conducted spectral studies and single crystal X-ray diffraction on 5-methyl-5H-dibenzo[b,f]azepine derivatives, contributing to a deeper understanding of the molecular structure and potential applications in designing materials with specific optical or electronic properties (Shankar et al., 2014).
Potential Pharmaceutical Applications
While direct research on 5-(Azepan-1-yl)-2-nitrobenzoic acid in pharmaceutical applications is limited, studies on structurally related compounds suggest areas where derivatives could be relevant.
- The research on dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids by Samet et al. (2006) points to potential applications in pharmaceuticals, where structural analogs of 5-(Azepan-1-yl)-2-nitrobenzoic acid could serve as key intermediates or active pharmaceutical ingredients (Samet et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
5-(azepan-1-yl)-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)11-9-10(5-6-12(11)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQLQASFACMTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651261 | |
| Record name | 5-(Azepan-1-yl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-2-nitrobenzoic acid | |
CAS RN |
1000018-50-7 | |
| Record name | 5-(Hexahydro-1H-azepin-1-yl)-2-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Azepan-1-yl)-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B1437616.png)

![2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid](/img/structure/B1437620.png)
![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)




![1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437629.png)

